molecular formula C5H7ClN2O B048198 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one CAS No. 68654-32-0

4-Chloro-3,4-dimethyl-2-pyrazolin-5-one

Cat. No.: B048198
CAS No.: 68654-32-0
M. Wt: 146.57 g/mol
InChI Key: WUNZPENTCVRFHU-UHFFFAOYSA-N
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Description

3,4-Dimethyl-4-chloro-2-pyrazolin-5-one is a heterocyclic compound with the molecular formula C5H7ClN2O It is a derivative of pyrazoline, characterized by the presence of a chlorine atom and two methyl groups attached to the pyrazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-4-chloro-2-pyrazolin-5-one typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of 3,4-dimethyl-2-pyrazolin-5-one with a chlorinating agent such as thionyl chloride or phosphorus oxychloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-4-chloro-2-pyrazolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrazolone derivatives, pyrazolidine derivatives, and various substituted pyrazolines, depending on the specific reagents and conditions used .

Scientific Research Applications

3,4-Dimethyl-4-chloro-2-pyrazolin-5-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one
  • 2,4-Dihydro-2,4,5-trimethyl-3H-pyrazol-3-one
  • 1,3,4-Trimethylpyrazolin-5-one

Uniqueness

3,4-Dimethyl-4-chloro-2-pyrazolin-5-one is unique due to the presence of both chlorine and methyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

4-chloro-3,4-dimethyl-1H-pyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O/c1-3-5(2,6)4(9)8-7-3/h1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNZPENTCVRFHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C1(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A chlorine gas was introduced into a solution of 3,4-dimethyl-2-pyrazolin-5-one in 1,2-dichloroethane, followed by gradual refluxing. After the reaction, the reaction mixture was cooled and filtered. The solvent was then distilled off. The residue in the form of an oil was recrystallized from a 1:1 mixture of benzene and petroleum ether, whereby 3,4-dimethyl-4-chloro-2-pyrazolin-5-one was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-3,4-dimethyl-2-pyrazolin-5-one
Reactant of Route 2
4-Chloro-3,4-dimethyl-2-pyrazolin-5-one
Reactant of Route 3
4-Chloro-3,4-dimethyl-2-pyrazolin-5-one
Reactant of Route 4
4-Chloro-3,4-dimethyl-2-pyrazolin-5-one
Reactant of Route 5
4-Chloro-3,4-dimethyl-2-pyrazolin-5-one
Reactant of Route 6
Reactant of Route 6
4-Chloro-3,4-dimethyl-2-pyrazolin-5-one

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